molecular formula C27H30N8O3 B571670 Unii-Z82X63Q1Z5 CAS No. 1803079-49-3

Unii-Z82X63Q1Z5

Cat. No. B571670
CAS RN: 1803079-49-3
M. Wt: 514.59
InChI Key: KWOITPIVEAFNPU-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Start by searching for the compound using its Unique Ingredient Identifier (UNII). This can provide basic information such as its molecular formula, structure, and weight .


Synthesis Analysis

Look for articles or resources that detail the synthesis process of the compound. This can include the reactants used, the conditions required, and the yield of the reaction .


Molecular Structure Analysis

Use resources that provide information on the molecular structure of the compound. This can include details on the type of bonds present, the spatial arrangement of atoms, and any functional groups .


Chemical Reactions Analysis

Search for studies or experiments that have been conducted on the compound. This can provide information on how the compound reacts under different conditions .


Physical And Chemical Properties Analysis

Look for data on properties such as solubility, melting point, boiling point, etc. This information can often be found in the compound’s Material Safety Data Sheet (MSDS) or similar resources .

Scientific Research Applications

Computational Fluid Dynamics in Ventilation Research

CFD has significantly contributed to the understanding and development of complex air distribution and ventilation systems in buildings. The application of CFD in ventilation research emphasizes the integration of experiments, theory, and computational methods to enhance study outcomes, highlighting the importance of CFD verification and validation in addressing complex ventilation problems (Li & Nielsen, 2011)[https://consensus.app/papers/ventilation-research-li/952c92fea15f5297830cd1e0c1eae1f1/?utm_source=chatgpt].

Environmental Concentrations of Engineered Nanomaterials

Scientific consensus suggests that the widespread use of ENMs leads to environmental dispersion. Modeling studies provide environmental concentration estimates for ENMs like TiO2, ZnO, Ag, fullerenes, CNT, and CeO2, emphasizing the need for robust analytical methods for ENM detection and quantification to validate modeled values (Gottschalk, Sun, & Nowack, 2013)[https://consensus.app/papers/concentrations-engineered-nanomaterials-review-gottschalk/0f4d792131c05826b387ea7c42605ce1/?utm_source=chatgpt].

Nanoparticle Research

The field of nanoparticle research is rapidly evolving, with size-related properties offering vast opportunities for technological applications. This area demands highly controllable synthesis approaches, sensitive characterization tools, and new theories to explain experimental observations (Heiligtag & Niederberger, 2013)[https://consensus.app/papers/fascinating-world-nanoparticle-research-heiligtag/cedd02b3fda152daa8ca9db7a167e9bc/?utm_source=chatgpt].

Gene Expression Profiling in Dental Research

DNA microarray technology allows for genome-wide gene expression studies, significantly impacting gene discovery, disease diagnosis, and the development of tailored therapeutics. Its application in dental research presents opportunities for more accurate diagnosis and treatment based on individual genetic profiles (Kuo et al., 2002)[https://consensus.app/papers/gene-expression-profiling-microarrays-application-kuo/92aaa9e0d4295bb7b88a150b9c21b087/?utm_source=chatgpt].

Mechanism of Action

This typically applies to bioactive compounds. Look for studies that detail how the compound interacts with biological systems .

Safety and Hazards

The MSDS will also provide information on the safety precautions that should be taken when handling the compound. This can include details on its toxicity, flammability, and any personal protective equipment that should be used .

Future Directions

Look for recent articles or reviews on the compound. These can often provide insight into current research trends and potential future applications .

properties

IUPAC Name

N-[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N8O3/c1-5-6-14-34-23-24(31-26(34)33-13-9-10-19(15-33)29-18(3)36)32(4)27(38)35(25(23)37)16-22-28-17(2)20-11-7-8-12-21(20)30-22/h7-8,11-12,19H,9-10,13-16H2,1-4H3,(H,29,36)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOITPIVEAFNPU-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C2=C(N=C1N3CCCC(C3)NC(=O)C)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CCN1C2=C(N=C1N3CCC[C@H](C3)NC(=O)C)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803079-49-3
Record name N-((3R)-1-(7-(2-Butyn-1-yl)-2,3,6,7-tetrahydro-3-methyl-1-((4-methyl-2-quinazolinyl)methyl)-2,6-dioxo-1H-purin-8-yl)-3-piperidinyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1803079493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((3R)-1-(7-(2-BUTYN-1-YL)-2,3,6,7-TETRAHYDRO-3-METHYL-1-((4-METHYL-2-QUINAZOLINYL)METHYL)-2,6-DIOXO-1H-PURIN-8-YL)-3-PIPERIDINYL)ACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z82X63Q1Z5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.